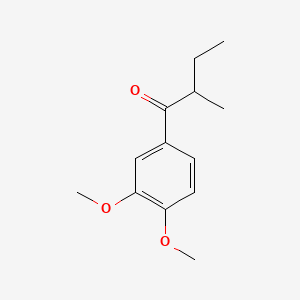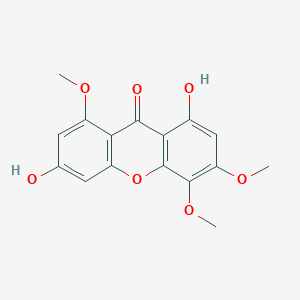
15-Methylnonacosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15-Methylnonacosane is a long-chain hydrocarbon with the molecular formula C₃₀H₆₂ and a molecular weight of 422.8133 g/mol . It is a methyl-branched alkane, specifically a derivative of nonacosane with a methyl group at the 15th carbon position. This compound is known for its presence in various natural sources and its role in chemical signaling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 15-Methylnonacosane typically involves the use of long-chain alkanes and specific methylation reactions. One common method is the periodate cleavage of intermediate compounds derived from citronellal . The reaction conditions often include the use of solvents like hexane and catalysts to facilitate the methylation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps such as distillation and chromatography to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions: 15-Methylnonacosane primarily undergoes substitution reactions due to its saturated hydrocarbon nature. It can also participate in oxidation reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve halogenating agents like chlorine or bromine in the presence of light or heat.
Oxidation Reactions: Strong oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize this compound, although the reaction conditions need to be carefully controlled to prevent over-oxidation.
Major Products Formed: The major products of these reactions include halogenated derivatives and oxidized forms of the compound, such as alcohols or ketones.
Aplicaciones Científicas De Investigación
15-Methylnonacosane has a wide range of applications in scientific research:
Biology: The compound is studied for its role in chemical signaling, particularly in insect pheromones.
Medicine: Research is ongoing to explore its potential as a biomarker for certain diseases.
Industry: It is used in the formulation of specialty lubricants and as a component in certain types of waxes.
Mecanismo De Acción
The mechanism by which 15-Methylnonacosane exerts its effects is primarily through its interaction with specific receptors or enzymes. In the context of insect pheromones, it binds to olfactory receptors, triggering a behavioral response . The molecular pathways involved often include signal transduction mechanisms that lead to changes in gene expression or cellular activity.
Comparación Con Compuestos Similares
Nonacosane: The parent compound without the methyl group.
7-Acetoxy-15-methylnonacosane: A derivative with an acetoxy group at the 7th position.
6-Acetoxy-19-methylnonacosane: Another methyl-branched derivative with an acetoxy group at the 6th position.
Uniqueness: 15-Methylnonacosane is unique due to its specific methylation pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in studies related to chemical signaling and its applications in various fields.
Propiedades
Número CAS |
65820-60-2 |
|---|---|
Fórmula molecular |
C30H62 |
Peso molecular |
422.8 g/mol |
Nombre IUPAC |
15-methylnonacosane |
InChI |
InChI=1S/C30H62/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30(3)29-27-25-23-21-19-17-15-13-11-9-7-5-2/h30H,4-29H2,1-3H3 |
Clave InChI |
CLFARDZXUOCEGI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC(C)CCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


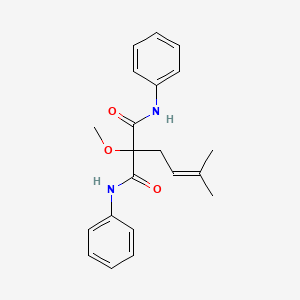
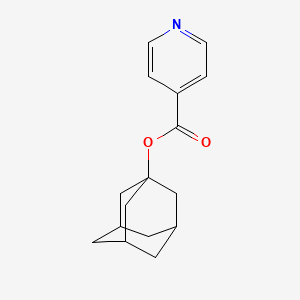
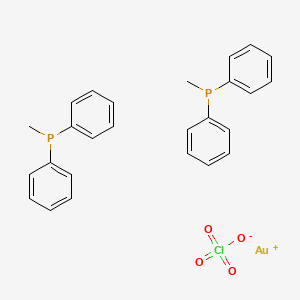
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-prop-1-enylsulfinyloxan-2-yl]methyl acetate](/img/structure/B14484701.png)
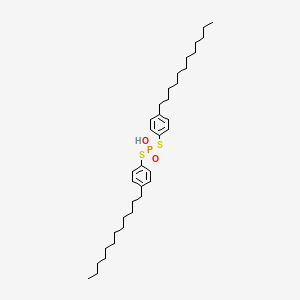
![6-Oxo-3-(2-{4-[4-(pyridin-2-yl)anilino]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14484715.png)
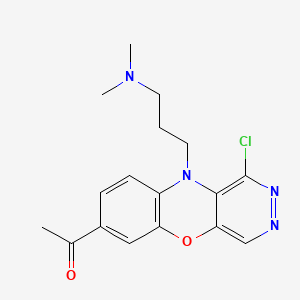

![4-Methylidene-1-(prop-1-en-2-yl)spiro[2.6]nonane](/img/structure/B14484727.png)

